molecular formula C13H9Cl2N3O4 B2396562 2,4-dichloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 887878-36-6

2,4-dichloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2396562
CAS RN: 887878-36-6
M. Wt: 342.13
InChI Key: SGUWWGJRIPOKFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, also known as DCDP, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.

Scientific Research Applications

2,4-dichloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has been studied for its potential applications in various scientific fields. In the field of medicinal chemistry, this compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent.
In the field of materials science, this compound has been used as a building block for the synthesis of novel materials with potential applications in electronic and optoelectronic devices.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxicity towards cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit the production of certain inflammatory cytokines. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4-dichloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide in lab experiments is its relatively simple synthesis method. It is also a versatile building block for the synthesis of novel materials. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 2,4-dichloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide. One direction is the development of more efficient synthesis methods for this compound and its derivatives. Another direction is the investigation of its potential applications in other fields, such as energy storage and catalysis. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 2,4-dichloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide involves the reaction of 2,4-dichlorobenzoyl chloride with 5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazole-2-amine in the presence of a suitable base. The resulting product is then purified by column chromatography to obtain pure this compound.

properties

IUPAC Name

2,4-dichloro-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O4/c14-7-1-2-8(9(15)5-7)11(19)16-13-18-17-12(22-13)10-6-20-3-4-21-10/h1-2,5-6H,3-4H2,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUWWGJRIPOKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.